molecular formula C13H12O4 B7762896 2-(3,4-Dimethoxybenzoyl)furan

2-(3,4-Dimethoxybenzoyl)furan

Cat. No.: B7762896
M. Wt: 232.23 g/mol
InChI Key: FZJQJHJSIZVERE-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxybenzoyl)furan is an organic compound belonging to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 3,4-dimethoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dimethoxybenzoyl)furan typically involves the acylation of furan with 3,4-dimethoxybenzoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:

Furan+3,4-Dimethoxybenzoyl chlorideAlCl3This compound\text{Furan} + \text{3,4-Dimethoxybenzoyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} Furan+3,4-Dimethoxybenzoyl chlorideAlCl3​​this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or other reduced products.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the furan ring or the benzoyl group can be further functionalized using various electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Electrophiles such as halogens, nitro groups, or sulfonic acids

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Alcohols, alkanes

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

2-(3,4-Dimethoxybenzoyl)furan has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

    Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its use in developing new therapeutic agents.

    Medicine: Due to its potential biological activities, this compound is being investigated for its role in drug discovery and development.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxybenzoyl)furan and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, disrupting essential metabolic pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

  • 2-(2,4-Dimethoxybenzoyl)furan
  • 2-(3,4-Dimethoxyphenyl)furan
  • 2-(3,4-Dimethoxybenzyl)furan

Comparison: 2-(3,4-Dimethoxybenzoyl)furan is unique due to the presence of both the furan ring and the 3,4-dimethoxybenzoyl group. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, the 3,4-dimethoxy substitution pattern on the benzoyl group can influence the compound’s reactivity and biological activity, making it a valuable scaffold for drug development and organic synthesis.

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c1-15-10-6-5-9(8-12(10)16-2)13(14)11-4-3-7-17-11/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZJQJHJSIZVERE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2-(3,4-Dimethoxybenzoyl)furane was prepared analogously to 3,4,3',4'-tetramethoxybenzophenone using veratrole (1.3 mL, 10 mmol), aluminum chloride (1.5 g, 10 mmol) and 2-furoyl chloride (1.1 mL, 10 mmol) with a reaction time of 2 hours at reflux. The crude product was purified by flash column chromatography (silica gel, 4% ethyl acetate/methylene chloride) to afford 1.69 g (78%) of the product as a white solid: mp 112-114° C.; 1H NMR (CDCl3) δ 7.78-7.66 (m, 2 H), 7.59-7.52 (m, 1 H), 7.26-7.17 (m, 1 H), 6.96-6.90 (m, 1 H), 6.63-6.55 (m, 1 H), 3.97 (s, 3 H), 3.96 (s, 3 H); 13C NMR (CDCl3) δ 180.9, 153.0, 152.5, 148.9, 146.5, 129.8, 124.0, 119.6, 112.0, 111.7, 110.0, 56.0, 55.9; Anal. Calcd for C13H12O4. Theoretical: C, 67.23; H, 5.21. Found: C, 67.09; H, 5.21.
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1.3 mL
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1.5 g
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1.1 mL
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Yield
78%

Synthesis routes and methods II

Procedure details

Freshly distilled furan (57 ml, 790 mmoles) in dry ether (500 ml) is cooled (5° C) under nitrogen and n-butyllithium (340 ml, 2.35M in hexane) is added dropwise to the stirred solution. The mixture is stirred for 3 days at room temperature. The mixture is cooled to -30° C and a solution of 3,4-dimethoxybenzonitrile (77.5 g, 480 mmoles, described in Example I) in ether (200 ml) is added dropwise to the mixture. The brown mixture is stirred for 5 hours at room temperature. Wet tetrahydrofuran is cautiously added and the mixture is poured on ice. Hydrochloric acid (3N) is added until the mixture is acidic. The mixture is extracted with ether. The aqueous phase is rendered basic and extracted with methylene chloride. The organic extract is washed with brine, dried and evaporated. The residue is subjected to chromatography on silica gel using chloroform and the eluates are evaporated to give the title compound, mp 112°-114° C.
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57 mL
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500 mL
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340 mL
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77.5 g
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200 mL
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